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Compound of Interest

Compound Name: N,N-di-n-Butylethylenediamine

Cat. No.: B1294425

Introduction

N,N-di-n-Butylethylenediamine (CAS No. 3529-09-7), a diamine with the molecular formula
C10H24N2, serves as a versatile intermediate in organic synthesis and materials science. A
comprehensive understanding of its spectroscopic characteristics is paramount for researchers,
scientists, and professionals in drug development for quality control, reaction monitoring, and
structural elucidation. This technical guide provides an in-depth overview of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N,N-di-n-
butylethylenediamine. The information presented herein is compiled from various spectral
databases and is intended to be a valuable resource for laboratory and research applications.
Note that the CAS number 15779-34-7, as sometimes associated with this compound, appears
to be erroneous, with 3529-09-7 being the correct identifier according to major chemical
databases.[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N,N-di-n-
butylethylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1294425?utm_src=pdf-interest
https://www.benchchem.com/product/b1294425?utm_src=pdf-body
https://www.benchchem.com/product/b1294425?utm_src=pdf-body
https://www.benchchem.com/product/b1294425?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dibutylethylenediamine
https://www.benchchem.com/product/b1294425?utm_src=pdf-body
https://www.benchchem.com/product/b1294425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~2.7 (tentative) t 2H -N-CH2-CH2-NH:z
~2.5 (tentative) t 2H -N-CH2-CH2-NH:z
. -N-(CHz-CH2-CHa2-
~2.4 (tentative) t 4H
CHs)2
) -N-(CHz-CH2-CHa2-
~1.4 (tentative) m 4H
CHs)2
. -N-(CHz2-CH2-CHa2-
~1.3 (tentative) m 4H
CHs)2
) -N-(CHz-CH2-CHa2-
~0.9 (tentative) t 6H
CHs)2
(variable) s (broad) 2H -NH:z

Note: The exact chemical shifts can vary depending on the solvent and concentration. The

values presented are estimations based on typical ranges for similar aliphatic amines.

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm

Assighment

~54 (tentative)

-N-CH2-CH2-NH2

~52 (tentative)

-N-(CH2-CH2-CH2-CHs3)2

~40 (tentative)

-N-CH2-CH2-NH2

~30 (tentative)

-N-(CHz-CH2-CH2-CHs)2

~20 (tentative)

-N-(CH2-CHz2-CH2-CHs3)2

~14 (tentative)

-N-(CHz-CH2-CH2-CHs)2

Note: The exact chemical shifts can vary depending on the solvent and concentration. The

values presented are estimations based on typical ranges for similar aliphatic amines.
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~3360, ~3290 Medium, Sharp N-H stretch (primary amine)
2955, 2930, 2870 Strong C-H stretch (aliphatic)
~1600 Medium N-H bend (scissoring)
~1465 Medium C-H bend (scissoring)
~1120 Medium C-N stretch

~820 Broad N-H wag

Note: The IR spectrum of a liquid amine is typically acquired neat (as a thin film). The presence
of two bands in the N-H stretching region is characteristic of a primary amine.

Mass Spectrometry (MS)

m/z Relative Intensity (%) Assignment

172 Moderate [M]* (Molecular lon)
M - CsH7]* (Loss of propyl

129 High M - Cakr]* { Propy
radical)
[M - CsH1oN]™* or

100 High [CH2=N(CaHo)2]* (Alpha-
cleavage)
[M - CeH12N]* or

86 High [CH2=NHCa4Hs]* (Alpha-
cleavage)

44 High [C2HeN]*

Note: The fragmentation pattern is characteristic of aliphatic amines, with alpha-cleavage being
a dominant pathway.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a liquid amine like N,N-di-n-butylethylenediamine.

NMR Spectroscopy

e Sample Preparation:

o Dissolve approximately 5-10 mg of the neat N,N-di-n-butylethylenediamine sample in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard
5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis or precise chemical shift referencing is required.

o Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness
and symmetry of a reference peak (e.g., TMS or residual solvent peak).

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of
2-4 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum and improve the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5
seconds) may be necessary for quaternary carbons, although none are present in this
molecule.

IR Spectroscopy

e Sample Preparation (Neat Liquid):
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o Place a single drop of N,N-di-n-butylethylenediamine onto the surface of a clean, dry
salt plate (e.g., NaCl or KBr).

o Carefully place a second salt plate on top of the first, allowing the liquid to spread into a
thin, uniform film between the plates.

o Ensure there are no air bubbles trapped between the plates.

e Instrument Setup and Data Acquisition:
o Place the assembled salt plates into the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty spectrometer to account for atmospheric
CO:z and water vapor.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o The data is typically collected over a range of 4000 to 400 cm~1.
Mass Spectrometry (Electron lonization)
e Sample Introduction:

o Introduce a small amount of the liquid sample into the mass spectrometer via a suitable
inlet system. For volatile liquids like N,N-di-n-butylethylenediamine, a direct insertion
probe or gas chromatography (GC-MS) can be used.

o If using a direct insertion probe, a small amount of the liquid is placed in a capillary tube
which is then inserted into the ion source and gently heated to volatilize the sample.

¢ lonization and Analysis:

o The gaseous sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

o The resulting positively charged ions are accelerated into the mass analyzer (e.g., a
guadrupole or time-of-flight analyzer).
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o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural
confirmation of a known compound like N,N-di-n-butylethylenediamine.

Spectroscopic Analysis Workflow

Data Analysis & Interpretation

Functional Group Molecular lon
Identification Fragmentation Pattern

Chemical Shifts
Multiplicity
Integration
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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